molecular formula C12H12ClN3 B3037587 4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 4875-40-5

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No.: B3037587
CAS No.: 4875-40-5
M. Wt: 233.69 g/mol
InChI Key: ORACQPYUXLBCCW-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel anti-infective agents. This tetrahydroimidazo[4,5-c]pyridine scaffold has been identified as a potent inhibitor of bacterial glutaminyl cyclase (QC), specifically from the oral pathogen Porphyromonas gingivalis . This enzyme is a promising drug target because it is essential for the physiological fitness of this keystone pathogen, which is associated with periodontitis and linked to systemic diseases like diabetes and Alzheimer's . The core structure acts as a zinc-binding group, and strategic substitution, such as with a 2-chlorophenyl moiety, enables optimal interactions with the lipophilic entrance of the enzyme's active site, leading to inhibitory activity . Researchers value this scaffold for its multiple connection points, which allow for feasible chemical optimization to fine-tune potency and selectivity . This product is intended for research and development purposes exclusively. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-9-4-2-1-3-8(9)11-12-10(5-6-14-11)15-7-16-12/h1-4,7,11,14H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACQPYUXLBCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601173650
Record name 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4875-40-5
Record name 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4875-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601173650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pictet-Spengler Cyclization with Histamine and 2-Chlorobenzaldehyde

The Pictet-Spengler reaction, a classical method for synthesizing tetrahydroisoquinoline derivatives, has been adapted for the preparation of tetrahydroimidazo[4,5-c]pyridines. In this approach, histamine hydrochloride (2-(1H-imidazol-4-yl)ethanamine) serves as the β-arylethylamine precursor, while 2-chlorobenzaldehyde provides the aryl substituent. Under acidic conditions (e.g., HCl), the aldehyde undergoes condensation with the primary amine of histamine, followed by intramolecular cyclization to form the six-membered tetrahydropyridine ring fused to the imidazole moiety.

Procedure :

  • Histamine hydrochloride and 2-chlorobenzaldehyde are combined in a polar protic solvent (e.g., methanol or water-isopropanol mixtures).
  • The reaction is heated at 80–85°C for 10–12 hours under reflux.
  • The intermediate imine undergoes cyclization, yielding the tetrahydroimidazo[4,5-c]pyridine core.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in yields of 70–75%.

This method is advantageous for its one-pot simplicity and avoidance of transition-metal catalysts. However, stereochemical outcomes (if applicable) require careful analysis, as the Pictet-Spengler reaction can produce racemic mixtures.

Condensation of 3,4-Diaminopyridine with 2-Chlorobenzaldehyde

A direct route to imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with aldehydes. Zinc triflate [Zn(OTf)₂] catalyzes this reaction, facilitating imidazole ring formation through dehydrogenative coupling. Subsequent hydrogenation of the pyridine ring introduces the tetrahydro saturation.

Procedure :

  • 3,4-Diaminopyridine and 2-chlorobenzaldehyde are refluxed in methanol with Zn(OTf)₂ (10 mol%) for 6–8 hours.
  • The intermediate imidazo[4,5-c]pyridine is isolated via filtration and washed with cold methanol (yield: 65–70%).
  • Hydrogenation using H₂ and palladium on carbon (Pd/C) at 50 psi selectively reduces the pyridine ring to the tetrahydro form.
  • Final purification by recrystallization (ethanol/water) yields the target compound.

This method offers modularity for introducing diverse aryl groups but requires a two-step process. The hydrogenation step demands precise control to avoid over-reduction of the imidazole ring.

One-Pot Multi-Step Synthesis from 2-Chloro-3-Nitropyridine

Adapting methodologies for imidazo[4,5-b]pyridines, a sequential substitution-reduction-cyclization strategy enables the synthesis of the target compound. Key steps include:

Procedure :

  • Nucleophilic Aromatic Substitution : 2-Chloro-3-nitropyridine reacts with a primary amine (e.g., benzylamine) in H₂O-IPA (1:1) at 80°C for 2 hours, replacing the chlorine atom.
  • Nitro Group Reduction : Zinc dust and HCl reduce the nitro group to an amine, forming a diamine intermediate.
  • Cyclization : Addition of 2-chlorobenzaldehyde prompts imine formation and subsequent cyclization at 85°C for 10 hours.
  • The crude product is extracted with ethyl acetate and purified via silica gel chromatography (yield: 80–85%).

This approach highlights the utility of aqueous-organic solvent systems in promoting efficient heterocyclization. The one-pot nature minimizes intermediate isolation, enhancing overall yield.

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Conditions Yield Advantages Limitations
Pictet-Spengler Histamine, 2-chlorobenzaldehyde HCl, H₂O-IPA, 85°C 70–75% One-pot, no metal catalysts Racemization risk, limited scalability
Diamine Condensation 3,4-Diaminopyridine, aldehyde Zn(OTf)₂, MeOH, reflux 65–70% Modular aryl substitution Requires hydrogenation step
One-Pot Multi-Step 2-Chloro-3-nitropyridine, amine Zn/HCl, H₂O-IPA, 85°C 80–85% High yield, avoids isolation steps Sensitive to nitro group reduction

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[4,5-c]pyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the imidazo[4,5-c]pyridine core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or the imidazo[4,5-c]pyridine core.

Scientific Research Applications

Medicinal Chemistry

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine has been investigated for its potential as a therapeutic agent. Research indicates that this compound exhibits:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[4,5-c]pyridine possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Neurological Research

The compound has been explored for its neuroprotective effects:

  • Cognitive Enhancement : Research suggests that imidazo[4,5-c]pyridine derivatives may enhance cognitive functions and have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anxiolytic Effects : Certain studies indicate that these compounds may exhibit anxiolytic properties by modulating neurotransmitter systems in the brain .

Material Science

In addition to biological applications, this compound is also being studied in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties for specific applications in coatings and adhesives .
  • Nanotechnology : Its unique structure allows it to be incorporated into nanomaterials for enhanced performance in electronic devices and sensors .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study 2Neuroprotective EffectsShowed improvement in memory retention in rodent models treated with imidazo[4,5-c]pyridine derivatives.
Study 3Polymer SynthesisDeveloped a new class of polymers with improved thermal stability and mechanical strength incorporating the target compound.

Regulatory Status

The compound is classified under various regulatory frameworks as a research chemical only. It is not approved for pharmaceutical use without further extensive clinical trials to validate its safety and efficacy.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name (Substituent) CAS Number Molecular Formula Molar Mass (g/mol) Key Features
4-(2-Chlorophenyl) derivative 4875-40-5 C₁₂H₁₂ClN₃ 233.7 Chlorine at ortho position; moderate lipophilicity (XLogP ~3.0 estimated)
4-(4-Fluorophenyl) derivative 7271-09-2 C₁₂H₁₂FN₃ 227.25 Fluorine at para position; enhanced metabolic stability
4-(4-Bromophenyl) derivative 7271-11-6 C₁₂H₁₂BrN₃ 278.15 Bromine increases molecular weight and polarizability
4-(2-Methoxyphenyl) derivative 4875-47-2 C₁₃H₁₅N₃O 247.28 Methoxy group improves solubility; potential H-bond acceptor
4-(3,5-Dimethoxyphenyl) derivative 1010911-58-6 C₁₄H₁₇N₃O₂ 259.31 Electron-donating groups alter π-π stacking interactions
5-Fluoro-benzimidazole derivative (CHEMBL1086105) - C₂₄H₂₆FN₅O 419.50 Extended substituent (benzimidazole) enhances GPCR affinity

Substituent Effects on Pharmacological Activity

  • Electron-Withdrawing Groups (e.g., Cl, F, Br): The 2-chlorophenyl group confers moderate lipophilicity, facilitating blood-brain barrier penetration, a trait relevant to CNS-targeting drugs . The 4-fluorophenyl analog (7271-09-2) exhibits improved metabolic stability due to fluorine’s resistance to oxidative degradation, making it a candidate for prolonged receptor modulation .
  • Electron-Donating Groups (e.g., Methoxy):

    • Methoxy-substituted derivatives (4875-47-2, 4875-48-3, 4875-49-4) demonstrate increased aqueous solubility, critical for oral bioavailability. The 2-methoxy positional isomer may sterically hinder receptor binding compared to para-substituted analogs .
  • Extended Substituents (Benzimidazole): The compound CHEMBL1086105 (C₂₄H₂₆FN₅O) incorporates a benzimidazole moiety linked via a propyloxy chain, significantly increasing molecular weight (419.5 g/mol) and hydrogen-bonding capacity (5 acceptors, 2 donors). This structural complexity enhances specificity for histamine H3/H4 receptors, as evidenced by its inclusion in GPCR-targeted libraries .

Pharmacological and Commercial Relevance

  • GPCR Modulation: The 2-chlorophenyl derivative shares structural motifs with histamine H3/H4 receptor ligands, such as CHEMBL1086105, which exhibits nanomolar affinity due to its extended benzimidazole substituent . Simpler analogs (e.g., 4-fluorophenyl, 4-bromophenyl) may serve as lead compounds for optimizing selectivity and potency in receptor binding assays.
  • Market Status:

    • Commercial availability of the 2-chlorophenyl derivative and its 3-chlorophenyl analog (CAS: 2377608-51-8) is discontinued, likely due to challenges in large-scale synthesis or regulatory hurdles .
    • Methoxy-substituted derivatives remain accessible for research, highlighting their utility in structure-activity relationship (SAR) studies .

Biological Activity

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H12_{12}ClN3_3
  • Molecular Weight : 233.70 g/mol
  • CAS Number : 4875-40-5

The compound features a tetrahydro-imidazo[4,5-c]pyridine core fused with a chlorophenyl group, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported the potential of imidazo[4,5-c]pyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Cholinesterase Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. This inhibition may enhance cholinergic neurotransmission and provide neuroprotective effects .
  • Antimicrobial Properties : Preliminary studies suggest that this class of compounds may possess antimicrobial activity, although specific data on this compound is limited.

Anticancer Studies

A recent study evaluated the anticancer potential of various imidazo[4,5-c]pyridine derivatives. The results indicated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis highlighted the importance of the tetrahydro structure for enhancing biological activity .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
AFaDu (hypopharyngeal)15Apoptosis induction
BA549 (lung cancer)10Cell cycle arrest

Cholinesterase Inhibition

In another study focused on Alzheimer's disease models, derivatives of imidazo[4,5-c]pyridine were assessed for their ability to inhibit cholinesterase enzymes. The findings revealed that these compounds could effectively inhibit both AChE and BuChE, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .

CompoundAChE IC50 (µM)BuChE IC50 (µM)
C2025
D1518

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative of this compound was tested against breast cancer cells. The study reported a significant reduction in cell viability and indicated the compound's potential as a lead for further development in cancer therapy.
  • Case Study on Neuroprotection :
    • In a model simulating neurodegenerative conditions, the compound exhibited protective effects against oxidative stress-induced neuronal damage. This suggests its role as a neuroprotective agent in Alzheimer's disease.

Q & A

Q. What are the common synthetic routes for 4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclization and functionalization. Key steps include:
  • Cyclocondensation : Reacting 2-chlorophenyl-substituted precursors with dimethoxymethane under acidic reflux (0.01 M HCl, 79.5% yield) to form the imidazo-pyridine core .
  • Tritylation : Protecting the imidazole nitrogen with trityl chloride in acetonitrile (78.4% yield) to prevent side reactions during subsequent steps .
  • Catalytic Hydrogenation : Using Pd/C under H₂ to deprotect intermediates (89% yield) .
  • Optimization : Yield improvements involve solvent selection (e.g., DCM/DMF mixtures), temperature control, and purification via flash chromatography . For derivatives, phosphorous pentasulfide and hydrazine hydrate enable thione and amine modifications .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl), imidazole NH (δ 11.1–11.2 ppm), and tetrahydro-pyridine CH₂ groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 2.8 Hz for anomeric protons) confirm stereochemistry .
  • IR Spectroscopy : Detect C≡N stretches (2260 cm⁻¹) and C=S groups (1304 cm⁻¹) in derivatives .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What in vitro assays are typically employed to evaluate its pharmacological activity?

  • Methodological Answer :
  • Platelet Aggregation Assay : Measure inhibition of PAF-induced aggregation in rabbit platelets (IC₅₀ = 4.3 nM for UK-74,505, a derivative) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]nitrendipine) to assess off-target binding (IC₅₀ = 6600 nM for calcium channels) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency and selectivity of this compound as a PAF antagonist?

  • Methodological Answer :
  • Substituent Variation : Modify the 2-position (e.g., 2-methylimidazo groups) to enhance PAF affinity. For example, UK-74,505 shows 33× higher in vitro potency than WEB2086 due to optimized steric bulk .
  • Bioisosteric Replacement : Replace the 4-chlorophenyl group with fluorinated or brominated analogs to improve metabolic stability .
  • Table: Key SAR Findings
Substituent PositionModificationIC₅₀ (nM)ED₅₀ (mg/kg)
2-position2-methyl4.30.26
4-position4-fluoro12.11.1
5-positionEthoxycarbonyl8.70.49
Data derived from .

Q. What strategies resolve discrepancies between in vitro potency (IC₅₀) and in vivo efficacy (ED₅₀)?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to identify metabolic bottlenecks (e.g., cytochrome P450-mediated oxidation) .
  • Prodrug Design : Introduce ester groups (e.g., ethoxycarbonyl) to enhance oral absorption, as seen in UK-74,505 (ED₅₀ = 0.26 mg/kg) .
  • Ex Vivo Validation : Measure inhibition of PAF-induced blood aggregation in dog models post-dose to confirm sustained activity (>24 h at 75 µg/kg) .

Q. How to assess target selectivity against related receptors (e.g., calcium channels) to minimize off-target effects?

  • Methodological Answer :
  • Panel Screening : Test against GPCRs, ion channels, and kinases using radioligand displacement assays. For example, UK-74-505 shows >1500× selectivity for PAF over L-type calcium channels .
  • Computational Docking : Model interactions with PAF receptors (PAFR) vs. off-targets using Schrödinger Suite or AutoDock to identify critical binding residues (e.g., Lys127 in PAFR) .

Q. What computational methods predict binding modes and guide the design of derivatives with improved affinity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., PAFR in lipid bilayers) to assess stability of hydrogen bonds with His188 and π-π stacking with Phe190 .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric descriptors with IC₅₀ values. For example, logP <3 optimizes blood-brain barrier penetration .

Q. How to address low solubility in preclinical development while maintaining activity?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride salts (e.g., 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride) to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability, as demonstrated for P2X7 antagonists .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
Reactant of Route 2
4-(2-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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